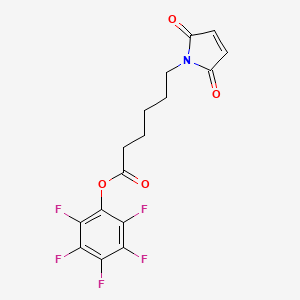

6-马来酰亚胺己酸五氟苯酯

描述

科学研究应用

Chemical Properties and Mechanism of Action

6-Maleimidocaproic acid-PFP ester features a maleimide group that reacts selectively with thiol groups in proteins and peptides, forming stable thioether bonds. The pentafluorophenyl (PFP) ester group enhances the compound's reactivity and stability, allowing for efficient conjugation processes. This dual functionality is crucial for applications in targeted protein degradation and drug delivery systems.

Key Applications

- Bioconjugation

-

Drug Delivery Systems

- Targeted Delivery : Assists in attaching therapeutic agents to carrier molecules, improving specificity and reducing off-target effects.

- PROTAC Development : Serves as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which degrade specific proteins linked to diseases like cancer .

-

Enzyme Conjugation

- Used in preparing enzyme conjugates for biochemical assays, enhancing the sensitivity and specificity of detection methods.

- Research in Cellular Mechanisms

Data Table: Comparative Analysis of Bioconjugation Efficiency

Case Study 1: PROTAC Development

In a study published by MedChemExpress, researchers utilized 6-Maleimidocaproic acid-PFP ester as a linker to develop PROTACs targeting specific oncoproteins. The study demonstrated that these PROTACs effectively induced degradation of target proteins through the ubiquitin-proteasome pathway, showcasing the compound's potential in cancer therapeutics .

Case Study 2: Antibody-Drug Conjugates

A research article detailed the use of 6-Maleimidocaproic acid-PFP ester in creating ADCs for targeted cancer treatment. The study highlighted significant improvements in therapeutic outcomes compared to conventional treatments due to enhanced specificity facilitated by the compound's reactive groups .

作用机制

Target of Action

The primary target of 6-Maleimidocaproic acid pentafluorophenyl ester (6-Maleimidocaproic acid-PFP ester) is the E3 ubiquitin ligase . This compound is a PROTAC linker , which is composed of alkyl chains . It can be used to synthesize a range of PROTACs .

Mode of Action

6-Maleimidocaproic acid-PFP ester interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains a maleimide and PFP ester end group. Maleimides react with thiol groups within the pH range of 6.5 to 7.5 and form stable thioether bonds . PFP is an activated ester which can readily react with amine-bearing molecules to form stable amide bonds .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system , a crucial pathway for protein degradation in cells . By selectively degrading target proteins, it can influence various biochemical pathways depending on the specific target protein.

Pharmacokinetics

The compound is water-soluble , which generally aids in absorption and distribution. Its reactivity with thiol and amine groups could potentially affect its metabolism and excretion.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein degraded.

Action Environment

The compound’s action can be influenced by environmental factors such as pH. For instance, the maleimide group in the compound reacts with thiol groups within a specific pH range (6.5 to 7.5) . Therefore, changes in pH could potentially affect the compound’s efficacy and stability.

生化分析

Biochemical Properties

6-Maleimidocaproic acid pentafluorophenyl ester plays a crucial role in biochemical reactions by reacting with thiol groups in biomolecules to form stable thioether bonds . This reaction occurs within the pH range of 6.5 to 7.5, making it suitable for various biological applications . The compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups, such as cysteine residues in proteins . These interactions are essential for the formation of bioconjugates and the modification of proteins for research and therapeutic purposes .

Cellular Effects

6-Maleimidocaproic acid pentafluorophenyl ester influences various cellular processes by modifying proteins and peptides through covalent bonding with thiol groups . This modification can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can be used to create antibody-drug conjugates that target specific cell surface receptors, leading to targeted cell death in cancer cells . Additionally, it can be used to study protein-protein interactions and the effects of protein modifications on cellular functions .

Molecular Mechanism

The molecular mechanism of 6-Maleimidocaproic acid pentafluorophenyl ester involves the formation of stable thioether bonds with thiol groups in biomolecules . The maleimide group in the compound reacts with thiol groups to form these bonds, while the pentafluorophenyl ester group can react with amine groups to form stable amide bonds . This dual reactivity allows the compound to be used in various bioconjugation strategies, including the synthesis of antibody-drug conjugates and the modification of proteins for research purposes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Maleimidocaproic acid pentafluorophenyl ester can change over time due to its stability and degradation . The compound is generally stable under recommended storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can maintain its reactivity and effectiveness in modifying proteins and peptides for extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of 6-Maleimidocaproic acid pentafluorophenyl ester vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and peptides without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as off-target modifications and potential immune responses. It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity in animal studies.

Metabolic Pathways

6-Maleimidocaproic acid pentafluorophenyl ester is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize its ester and maleimide groups, leading to the formation of metabolites that can be further processed by cellular pathways . These interactions can affect metabolic flux and the levels of specific metabolites in cells and tissues .

Transport and Distribution

The transport and distribution of 6-Maleimidocaproic acid pentafluorophenyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to specific compartments or organelles, where it can exert its effects on target proteins and peptides .

Subcellular Localization

6-Maleimidocaproic acid pentafluorophenyl ester exhibits specific subcellular localization patterns that are influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to modify target proteins and peptides in specific cellular contexts .

准备方法

The synthesis of 6-Maleimidocaproic acid-PFP ester typically involves the reaction of 6-Maleimidocaproic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature . The product is then purified by column chromatography or recrystallization .

化学反应分析

6-Maleimidocaproic acid-PFP ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with primary amines to form stable amide bonds.

Thiol-Maleimide Reaction: It can react with thiol groups to form thioether bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form 6-Maleimidocaproic acid and pentafluorophenol.

Common reagents used in these reactions include primary amines, thiol-containing compounds, and water . The major products formed are amide bonds, thioether bonds, and hydrolyzed products .

相似化合物的比较

Similar compounds to 6-Maleimidocaproic acid-PFP ester include:

6-Maleimidocaproic acid N-hydroxysuccinimide ester: This compound also forms stable amide bonds with primary amines but has a different leaving group.

6-Maleimidocaproic acid 4-nitrophenyl ester: Similar in reactivity but with a different ester group.

The uniqueness of 6-Maleimidocaproic acid-PFP ester lies in its pentafluorophenyl ester group, which provides higher reactivity and stability compared to other ester groups .

生物活性

6-Maleimidocaproic acid-PFP ester (CAS No. 692739-25-6) is a chemical compound primarily utilized in bioconjugation and drug delivery applications. Its structure features a maleimide group that enables specific interactions with thiol groups in proteins, making it an essential tool in biochemical research and therapeutic development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂F₅NO₄ |

| Molecular Weight | 377.26 g/mol |

| CAS Number | 692739-25-6 |

| Purity | ≥ 95% |

The primary biological activity of 6-Maleimidocaproic acid-PFP ester is its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs utilize this compound to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. The compound achieves this by forming stable thioether bonds with thiol-containing biomolecules, which allows for targeted protein modification and degradation .

Bioconjugation Applications

6-Maleimidocaproic acid-PFP ester is widely used for:

- Protein Labeling: It labels proteins with fluorescent tags for imaging purposes.

- Enzyme Conjugation: It prepares enzyme conjugates for biochemical assays.

- Drug Delivery Systems: It helps attach drugs to carrier molecules, enhancing therapeutic efficacy .

Case Studies and Research Findings

- Study on Protein Modification:

- Development of Targeted Therapies:

- Antimicrobial Activity:

Pharmacokinetics and Stability

6-Maleimidocaproic acid-PFP ester is water-soluble and exhibits stability under physiological conditions. Its reactivity is influenced by pH, particularly favoring reactions within a pH range of 6.5 to 7.5, where the maleimide group effectively interacts with thiol groups .

Dosage Effects

The biological effects vary significantly with dosage:

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQYBTAUACRWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。